(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride

Polymer Chemistry Kinetics Cationic Flocculant

(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride (commonly abbreviated as HMPTAC or MAPTAC) is a quaternary ammonium methacrylate monomer that polymerizes via free-radical mechanisms to yield permanently cationic, water-soluble or swellable polymers. Distinguished by a hydroxyl group on the propylene spacer linking the methacrylate ester to the trimethylammonium moiety, it offers unique copolymerization kinetics, humidity-sensing linearity, and non-hemolytic antimicrobial activity that diverge significantly from structurally analogous cationic monomers such as DAC, DMC, and METAC.

Molecular Formula C10H20ClNO3
Molecular Weight 237.72 g/mol
CAS No. 13052-11-4
Cat. No. B076220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride
CAS13052-11-4
Molecular FormulaC10H20ClNO3
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(C[N+](C)(C)C)O.[Cl-]
InChIInChI=1S/C10H20NO3.ClH/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;/h9,12H,1,6-7H2,2-5H3;1H/q+1;/p-1
InChIKeyLOPVAWVHGAWUPS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride (CAS 13052-11-4): A Cationic Methacrylate Monomer for High-Precision Polymer Design


(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride (commonly abbreviated as HMPTAC or MAPTAC) is a quaternary ammonium methacrylate monomer that polymerizes via free-radical mechanisms to yield permanently cationic, water-soluble or swellable polymers [1]. Distinguished by a hydroxyl group on the propylene spacer linking the methacrylate ester to the trimethylammonium moiety, it offers unique copolymerization kinetics, humidity-sensing linearity, and non-hemolytic antimicrobial activity that diverge significantly from structurally analogous cationic monomers such as DAC, DMC, and METAC [2].

Free-radical copolymerization with styrene, acrylates, or acrylamide for permanently cationic polymers
Emulsifier-free latex design requiring high surface charge and colloidal stability
Humidity sensing, antimicrobial surface, and biocompatible nanoparticle research

Why (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride Cannot Be Swapped with DAC, DMC, or METAC Without Consequences


Despite sharing a cationic trimethylammonium headgroup, HMPTAC/MAPTAC differs from DAC, DMC, and METAC in spacer length, hydrogen-bonding capability, and electronic environment of the vinyl group, producing an activation energy of polymerization (226.97 kJ/mol) that is ~60% higher than DAC (138.97 kJ/mol) and DMC (141.24 kJ/mol) [1]. This hydroxyl-mediated electronic effect shifts reactivity ratios in copolymerization, yielding different monomer sequence distributions and particle surface-charge densities compared to MATMAC or VBTMAC [2]. Consequently, substituting a ‘generic’ cationic methacrylate without adjusting initiation temperature, initiator loading, or comonomer feed ratio results in unpredictable molecular weight, composition drift, and final material performance.

MAPTAC (hydroxy spacer)
DAC / DMC / METAC (ethyl spacer)
Risk context
Reported higher polymerization activation energy barrier
Lower activation energy, faster initiation at moderate temperature
Reaction temperature and initiator loading may not transfer directly; under-polymerization risk if not re-optimized
Intermediate reactivity, small uniform particles in emulsifier-free systems
Highly reactive (VBTMAC, MATMAC) causing severe agglomeration; or low reactivity (DADMAC) yielding little surface charge
Colloidal stability and surface-charge density profiles may shift; direct monomer swap can compromise latex quality
Hydroxy group modulates cytotoxicity profile of copolymer nanoparticles
Ethyl-spacer analogs (e.g., TMAEMC) show significantly lower cell viability thresholds
Biocompatibility context may not replicate; cytotoxicity screening required when substituting spacer chemistry

Head-to-Head Quantitative Evidence: Where (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride Outperforms or Critically Differs from Comparators


Polymerization Activation Energy: MAPTAC Requires Precisely 60-64% Higher Energy Input than DAC or DMC

Under identical conditions (dilatometer method, aqueous solution, same initiator and temperature range), MAPTAC exhibits an activation energy (Ea) of 226.97 kJ/mol, substantially exceeding DAC (138.97 kJ/mol) and DMC (141.24 kJ/mol) [1]. The corresponding polymerization rate equations further underscore this difference: Rp_MAPTAC = k3[M]^3.30[I]^0.49 vs. Rp_DAC = k1[M]^4.25[I]^0.51, indicating a lower order dependence on monomer concentration for MAPTAC [1]. This higher barrier is attributed to the steric hindrance and electronic effects of the 2-hydroxypropyl spacer, which reduce vinyl group reactivity relative to the ethyl-spacer analogs DAC and DMC.

Polymerization Ea
Head-to-head
226.97 kJ/molMAPTAC
Higher energy barrier demands process optimization
vs. DAC 138.97, DMC 141.24 kJ/mol (identical dilatometry conditions)
Polymer Chemistry Kinetics Cationic Flocculant

Copolymerization Reactivity with Styrene: MAPTAC Balances Incorporation vs. Colloidal Stability, Unlike Highly Reactive MATMAC or VBTMAC

In emulsifier-free emulsion copolymerization with styrene at 70°C, MAPTAC displays intermediate reactivity, whereas MATMAC (methacryloyloxyethyl analog) and VBTMAC incorporate rapidly but cause significant particle agglomeration [1]. Binary copolymer particles prepared with MAPTAC are smaller in size and exhibit higher surface-charge density than styrene homopolymer particles, yet avoid the severe aggregation observed with MATMAC or VBTMAC [1]. Ternary copolymerization with acrylamide further modulates particle size, but only MAPTAC maintains a colloidal stability window not achievable with VBTMAC or MATMAC alone [1].

Copolymer Reactivity
Head-to-head
MAPTAC: intermediate conversion, high colloidal stability
VBTMAC/MATMAC: rapid incorporation, severe agglomeration
Balances surface charge and latex stability
Emulsifier-free styrene copolymerization at 70°C; SEM and PCS characterization
Emulsion Polymerization Surface Charge Latex Design

Humidity-Sensor Response Linearity: HMPTAC Outperforms PEO-LiClO₄ in Broad-Range Continuous Detection

When coated on a laser-carbonized polyimide substrate, HMPTAC (2-hydroxy-3-methacryloxypropyltrimethylammonium chloride) yields a continuous capacitive/impedance response across 5–95% relative humidity (RH) [1]. In the same study, a PEO-LiClO₄ coating produced an immediate response to the smallest water vapor input but saturated rapidly, lacking the wide linear dynamic range of HMPTAC [1]. Separately, an HMPTAC/styrene copolymer-based resistive sensor demonstrated a detection span of 10–90% RH with reproducibility within ±2% RH and stable performance after 120 days of ambient storage [2]. An interpenetrating network (IPN) of cross-linked HMPTAC and ethylene glycol dimethacrylate retained humidity sensitivity nearly identical to the HMPTAC homopolymer while resisting water-induced degradation for >120 min of soaking [3].

Humidity Linearity
Head-to-head
5–95% RH continuous, ±2% reproducibility; 120-day stability
Wide dynamic range for sensor material research
vs. PEO-LiClO₄ rapid saturation; IPN resists water soak >120 min
Humidity Sensing Polyelectrolyte Sensor Materials

Contact-Killing Antimicrobial Efficacy: MAPTAC-Containing Acrylates Eradicate 10⁹ CFU/mL Streptococci in 15 Minutes Without Cytotoxicity

Acrylic resin formulated with 16–20 wt% MAPTAC demonstrates potent contact-killing of oral streptococcal strains—including Streptococcus mutans, S. sobrinus, and S. salivarius—at challenge concentrations up to 10⁹ CFU/mL within 15 minutes, with no detectable leaching of antimicrobial polymer [1]. In contrast, analogous resin sealants incorporating METAC (2-(methacryloyloxy)ethyl trimethylammonium chloride) at similar loading require extended contact times or higher loading to achieve comparable kill rates and are primarily validated against planktonic cultures rather than biofilm-embedded oral consortia [2]. Critically, MAPTAC-containing acrylate exhibits no cytotoxicity toward human skin fibroblasts, whereas MMA-TMAEMC copolymer nanoparticles—representing an ethyl-spacer cationic methacrylate—yield IC₅₀ values as low as 27.2 µg/mL against HFF cells [3]. Bond strength of MAPTAC-acrylate decreases from 12 ± 3 MPa (unfilled) to approximately 6 MPa at 20 wt% incorporation, still clinically acceptable for orthodontic bracket fixation [1].

Contact-Killing
Reported
MAPTAC 16–20 wt%: 10⁹ CFU/mL S. mutans killed in 15 min, no leaching
METAC sealant: lower kill rate, planktonic validation
Reported rapid antimicrobial surface activity; cytocompatibility maintained
Cross-study context; dental acrylic resin model
Antimicrobial Polymer Biomaterials Orthodontic Resin

Cytocompatibility Advantage: MMA-MAPTAC Nanoparticles Exhibit 98.3% Vero Cell Viability vs. MMA-TMAEMC IC₅₀ of 110.9 µg/mL

In a comparative cytotoxicity study of MMA-based cationic copolymer nanoparticles, MMA-MAPTAC nanoparticles (500 µg/mL) maintained Vero cell viability at 98.3%, MA-104 viability at 85.7%, and HFF viability at 94.0% [1]. By stark contrast, MMA-TMAEMC nanoparticles—employing the shorter ethylene spacer methacrylate—exhibited clear IC₅₀ values: 189.6 µg/mL (MA-104), 110.9 µg/mL (Vero), and 27.2 µg/mL (HFF) [1]. This difference is attributed to the hydroxyl group on the propylene spacer of MAPTAC, which modulates charge density and hydrophilicity, reducing membrane-disruptive interactions [1].

Cytocompatibility
Head-to-head
>85% viability at 500 µg/mLMAPTAC NP
Higher cell viability margin vs. ethyl-spacer analog
TMAEMC NP IC₅₀: 27.2–189.6 µg/mL (Vero, MA-104, HFF); MTT/XTT assay
Drug Delivery Nanotoxicology Cationic Copolymer

Antifungal Spectrum: MAPTAC Polymers Exhibit MICs Against Aspergillus and Candida Comparable to Clinical Antifungals with Favorable Selectivity

A 2023 study evaluated the in vitro antifungal activity of four structurally distinct MAPTAC-derived polymers against Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Candida tropicalis, and benchmarked them against the clinical antifungals ciclopirox and terbinafine [1]. While the paper reports MIC values for each MAPTAC polymer–fungus combination, it simultaneously assessed cytotoxicity toward human fibroblasts and keratinocytes. Certain MAPTAC polymer compositions achieved antifungal MICs within the same order of magnitude as ciclopirox while exhibiting lower cytotoxicity to human cells, resulting in a selectivity index (SI = IC₅₀_cytotoxicity / MIC) that favors MAPTAC polymers over the reference drugs for specific fungal targets [1]. This is a class-level inference specific to the methacrylamidopropyl spacer, as no ethyl-spacer analog (e.g., METAC homologue) has been tested in the same antifungal panel.

Antifungal Selectivity
Class-level
MAPTAC polymers: MICs against Aspergillus and Candida spp.; selectivity index directionally favorable
Selectivity context requires independent verification
Class-level inference from single 2023 study; ethyl-spacer analogs untested
Antifungal Polymer Antimicrobial Resistance MAPTAC

Where (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride Delivers Measurable Differentiation: Industrial and Research Application Scenarios


High-Temperature Polymerization Processes Requiring Predictable Kinetics

Because MAPTAC demands 226.97 kJ/mol activation energy vs. 138.97–141.24 kJ/mol for DAC/DMC [1], its polymerization can be thermally gated. This makes it preferable for processes where premature polymerization must be suppressed at moderate temperatures (e.g., 50–60°C) but rapid conversion is desired upon reaching 80–90°C, such as in reactive extrusion or thermal curing of cationic hydrogels.

Emulsifier-Free Cationic Latex Synthesis for High-Surface-Charge Colloids

MAPTAC uniquely provides intermediate reactivity in styrene emulsion copolymerization, producing small particles with high surface-charge density while avoiding the severe agglomeration observed with highly reactive MATMAC or VBTMAC [2]. This property is critical for manufacturing surfactant-free latex binders, diagnostic particles, or electrophoretic deposition coatings where colloidal monodispersity and positive zeta potential must coexist.

Broad-Range Humidity Sensors for Environmental and Textile-Integrated Monitoring

HMPTAC homopolymer and IPN coatings deliver continuous humidity response from 5–95% RH, ±2% reproducibility, and >120-day ambient stability, outperforming PEO-LiClO₄ in linear dynamic range [REFS-3, REFS-4, REFS-5]. This suits procurement for flexible polyimide-based sensor arrays, wearable environmental monitors, and chemical-protective garment integration where wide detection span and water resistance are mandatory.

Non-Cytotoxic Antimicrobial Dental and Orthopedic Resins

Acrylates loaded with 16–20 wt% MAPTAC provide rapid contact-killing of oral streptococci (10⁹ CFU/mL in 15 min) without detectable cytotoxicity to human fibroblasts or unacceptable loss of bond strength (<12 MPa) [6]. This dual efficacy–safety profile makes MAPTAC the cationic monomer of choice for orthodontic bracket adhesives, dental sealants, and bone-cement formulations where both infection prevention and tissue compatibility are non-negotiable.

Biomedical Nanoparticles with Superior Cytocompatibility

MMA-MAPTAC nanoparticles sustain >85% viability across Vero, MA-104, and HFF cell lines at 500 µg/mL, whereas the ethyl-spacer analog TMAEMC triggers IC₅₀ values as low as 27.2 µg/mL [7]. This pronounced safety margin positions MAPTAC as the preferred cationic comonomer for drug-delivery nanoparticles, gene-delivery vectors, and diagnostic imaging agents that must pass stringent in vitro cytotoxicity thresholds.

Application
Selection Property
Validation Focus
Thermally gated polymerization
High activation energy enables thermal control
Initiator loading and temperature profile optimization
Emulsifier-free cationic latex
Intermediate reactivity, colloidal stability
Particle size distribution and zeta potential uniformity
Humidity sensor material research
Wide dynamic range, water resistance
Long-term signal stability and linearity calibration
Antimicrobial dental resin research
Reported contact-killing, cytocompatibility
Bond strength and cytotoxicity endpoint evaluation
Biomedical nanoparticle research
High cell viability margin vs. ethyl-spacer analogs
In vitro cytotoxicity panel (fibroblast, epithelial)
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